2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one
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Overview
Description
“2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one” is a chemical compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of applications in fields such as organic synthesis, medicinal chemistry, and materials science .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, one approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and HRMS (ESI) .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications
Synthesis and Biological Importance
2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a compound that has garnered interest within the scientific community for its potential applications in various fields of research. While the search aimed to find specific applications of this compound, the direct references to its applications were not found. However, the compound's structure suggests its relevance in the broader context of benzothiazole derivatives, which are known for their wide range of biological and chemical properties.
Benzothiazoles and their derivatives, including structures similar to this compound, have been extensively studied for their pharmacological applications. These compounds have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. For instance, benzothiazole derivatives are known for their antimicrobial, antiviral, anti-inflammatory, and anticancer activities. Their unique chemical structure enables them to interact with various biological targets, offering potential therapeutic benefits in treating diverse health conditions (Rosales-Hernández et al., 2022).
Environmental Impact and Degradation
Another area of research interest related to compounds like this compound is their environmental impact, particularly their occurrence, fate, and degradation in aquatic environments. The presence and behavior of similar compounds, such as parabens and chlorophenols, have been studied to understand their environmental fate. These studies are crucial for assessing the ecological risk posed by such chemicals, which can act as endocrine disruptors or contribute to the formation of more stable and toxic by-products through reactions with natural elements like chlorine (Haman et al., 2015).
Analytical and Chemical Studies
Chemical and analytical studies also play a significant role in understanding the properties and reactions of benzothiazole derivatives. Techniques like the ABTS/PP Decolorization Assay are used to investigate the antioxidant capacity of various compounds, including benzothiazoles. These assays help in elucidating the reaction pathways and potential applications of benzothiazoles in pharmaceuticals and other products, highlighting their importance in research and development (Ilyasov et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-chloro-5,7-dihydro-4H-1,3-benzothiazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCYHAOCEIQYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716967 |
Source
|
Record name | 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159015-39-1 |
Source
|
Record name | 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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